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5-chloro-2-fluoro-N-methoxy-N-methylbenzamide
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Overview
Description
5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide is a chemical compound characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide typically involves the following steps:
Benzamide Formation: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to aniline. The aniline is acylated to form benzamide.
Halogenation: The benzamide is subjected to halogenation reactions to introduce chlorine and fluorine atoms at the desired positions on the benzene ring.
Methoxy and Methyl Esterification: The halogenated benzamide is then treated with methoxy and methyl groups to form the final compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
5-Chloro-2-fluoro-N-methylbenzamide: Similar structure but lacks the methoxy group.
2-Fluoro-N-methoxy-N-methylbenzamide: Similar structure but lacks the chlorine atom.
5-Chloro-N-methoxy-N-methylbenzamide: Similar structure but lacks the fluorine atom.
Uniqueness: 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Biological Activity
5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C10H10ClFNO\ and it has a molecular weight of approximately 221.64 g/mol. The structure features a benzamide core substituted with chlorine and fluorine atoms, which significantly influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The halogen substituents enhance the compound's binding affinity to various molecular targets, potentially leading to inhibition or modulation of their functions. The amide nitrogen's methyl group contributes to the compound's pharmacokinetic properties, such as solubility and metabolic stability.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial pathogens.
- Anticancer Activity : Some derivatives have shown inhibitory effects on cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in critical biochemical pathways.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Fluoro-N-methoxy-N-methylbenzamide | Lacks chlorine | May show different biological activity |
4-Bromo-N-methoxy-N-methylbenzamide | Bromine at different position | Different reactivity profile |
This compound | Chlorine instead of bromine | Potentially different pharmacodynamics |
3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide | Bromine and fluorine at different positions | Varying biological interactions |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Inhibitory Effects on Cancer Cell Lines :
-
Antimicrobial Properties :
- The compound has shown promise as an antimicrobial agent against specific bacterial strains, suggesting potential applications in treating infections.
-
Enzyme Interaction Studies :
- Binding affinity studies indicate that this compound interacts effectively with several enzymes, which may lead to its use in biochemical assays for enzyme inhibition.
Case Studies
Case Study 1: Anticancer Activity
In a study published by the National Institutes of Health, researchers evaluated the anticancer effects of various benzamide derivatives, including this compound. The results revealed a notable reduction in cell viability across multiple cancer types, supporting further investigation into its therapeutic potential .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of halogenated benzamides. It was found that this compound demonstrated significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Properties
IUPAC Name |
5-chloro-2-fluoro-N-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNUNXQEHOYFAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)Cl)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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